3-([1,1'-Biphenyl]-4-yl)-2-acetamidopropanoic acid
Overview
Description
3-([1,1’-Biphenyl]-4-yl)-2-acetamidopropanoic acid is an organic compound characterized by the presence of a biphenyl group attached to a propanoic acid moiety with an acetamido substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-([1,1’-Biphenyl]-4-yl)-2-acetamidopropanoic acid typically involves the following steps:
Formation of Biphenyl Intermediate: The biphenyl intermediate can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a boronic acid derivative.
Introduction of Acetamido Group: The acetamido group is introduced via an acylation reaction using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Formation of Propanoic Acid Moiety:
Industrial Production Methods
Industrial production of 3-([1,1’-Biphenyl]-4-yl)-2-acetamidopropanoic acid may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to maximize yield and purity. Key considerations include the choice of catalysts, solvents, and temperature control to ensure efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid for nitration, halogens for halogenation in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Nitro derivatives, halogenated biphenyls.
Scientific Research Applications
3-([1,1’-Biphenyl]-4-yl)-2-acetamidopropanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of advanced materials, such as liquid crystals and high-performance polymers.
Mechanism of Action
The mechanism of action of 3-([1,1’-Biphenyl]-4-yl)-2-acetamidopropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl group may facilitate binding to hydrophobic pockets, while the acetamido and propanoic acid moieties can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
4,4’-Biphenyldicarboxylic acid: Shares the biphenyl core but lacks the acetamido and propanoic acid groups.
3,3’-Dihydroxy-[1,1’-biphenyl]-4,4’-dicarboxylic acid: Contains hydroxyl groups and carboxylic acids but differs in substitution pattern.
Uniqueness
3-([1,1’-Biphenyl]-4-yl)-2-acetamidopropanoic acid is unique due to the combination of its biphenyl core with acetamido and propanoic acid functionalities, which confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
2-acetamido-3-(4-phenylphenyl)propanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-12(19)18-16(17(20)21)11-13-7-9-15(10-8-13)14-5-3-2-4-6-14/h2-10,16H,11H2,1H3,(H,18,19)(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDNGVBPPMAZUMI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CC=C(C=C1)C2=CC=CC=C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.